molecular formula C6H3BrClF2N B13641640 2-Bromo-6-(chlorodifluoromethyl)pyridine

2-Bromo-6-(chlorodifluoromethyl)pyridine

Cat. No.: B13641640
M. Wt: 242.45 g/mol
InChI Key: CUBFFWGOFLSGJC-UHFFFAOYSA-N
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Description

2-Bromo-6-(chlorodifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3BrClF2N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(chlorodifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 6-(chlorodifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(chlorodifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the reaction.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while coupling reactions typically produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-(chlorodifluoromethyl)pyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.

    Materials Science: It is utilized in the preparation of advanced materials with unique properties, such as liquid crystals and polymers.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(chlorodifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its target, leading to improved efficacy in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluoropyridine: Another halogenated pyridine derivative with similar reactivity but different electronic properties due to the presence of a fluorine atom instead of a chlorodifluoromethyl group.

    2-Bromo-4-fluoropyridine: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and applications.

    2,6-Dichloro-4-(trifluoromethyl)pyridine:

Uniqueness

2-Bromo-6-(chlorodifluoromethyl)pyridine is unique due to the presence of both bromine and chlorodifluoromethyl groups, which impart distinct electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.

Properties

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.45 g/mol

IUPAC Name

2-bromo-6-[chloro(difluoro)methyl]pyridine

InChI

InChI=1S/C6H3BrClF2N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H

InChI Key

CUBFFWGOFLSGJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(F)(F)Cl

Origin of Product

United States

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